5-Chloro-4-isopropoxy-3-methyl-benzofuran-2-carboxylic acid
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Overview
Description
5-Chloro-4-isopropoxy-3-methyl-benzofuran-2-carboxylic acid is a benzofuran derivative. . This compound, with its unique structure, holds promise for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under specific conditions to form the benzofuran core
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-isopropoxy-3-methyl-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloro group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups .
Scientific Research Applications
5-Chloro-4-isopropoxy-3-methyl-benzofuran-2-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological systems.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-4-isopropoxy-3-methyl-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-3-methyl-benzofuran-2-carboxylic acid
- 4-Isopropoxy-3-methyl-benzofuran-2-carboxylic acid
- 5-Chloro-4-methoxy-3-methyl-benzofuran-2-carboxylic acid
Uniqueness
5-Chloro-4-isopropoxy-3-methyl-benzofuran-2-carboxylic acid is unique due to the combination of its chloro, isopropoxy, and carboxylic acid groups, which confer specific chemical and biological properties. This makes it distinct from other benzofuran derivatives and valuable for various research applications .
Properties
Molecular Formula |
C13H13ClO4 |
---|---|
Molecular Weight |
268.69 g/mol |
IUPAC Name |
5-chloro-3-methyl-4-propan-2-yloxy-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C13H13ClO4/c1-6(2)17-12-8(14)4-5-9-10(12)7(3)11(18-9)13(15)16/h4-6H,1-3H3,(H,15,16) |
InChI Key |
RTPYGQOXQXCIHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C(=C(C=C2)Cl)OC(C)C)C(=O)O |
Origin of Product |
United States |
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